molecular formula C24H21F2N5O B12399735 Anticancer agent 32

Anticancer agent 32

Cat. No.: B12399735
M. Wt: 433.5 g/mol
InChI Key: QKMYYEFHARJZOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of anticancer agent 32 involves the extraction of the peptide from snake venom, followed by purification processes. The peptide is isolated using chromatographic techniques, and its purity is confirmed through high-performance liquid chromatography (HPLC) and mass spectrometry .

Industrial Production Methods: Industrial production of this compound requires large-scale extraction and purification processes. The venom is collected from Naja naja cobras, and the peptide is isolated using advanced chromatographic methods. The purified peptide is then subjected to lyophilization to obtain a stable powder form suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: Anticancer agent 32 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the peptide to enhance its anticancer properties .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include modified peptides with enhanced stability and increased cytotoxicity against cancer cells .

Mechanism of Action

Anticancer agent 32 exerts its effects through multiple mechanisms:

Properties

Molecular Formula

C24H21F2N5O

Molecular Weight

433.5 g/mol

IUPAC Name

1-[3-[[(6,7-difluoroquinoxalin-2-yl)amino]methyl]phenyl]-3-(3,5-dimethylphenyl)urea

InChI

InChI=1S/C24H21F2N5O/c1-14-6-15(2)8-18(7-14)30-24(32)29-17-5-3-4-16(9-17)12-28-23-13-27-21-10-19(25)20(26)11-22(21)31-23/h3-11,13H,12H2,1-2H3,(H,28,31)(H2,29,30,32)

InChI Key

QKMYYEFHARJZOA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)NC2=CC=CC(=C2)CNC3=NC4=CC(=C(C=C4N=C3)F)F)C

Origin of Product

United States

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